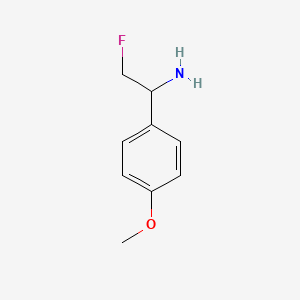

2-Fluoro-1-(4-methoxyphenyl)ethanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12FNO |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

2-fluoro-1-(4-methoxyphenyl)ethanamine |

InChI |

InChI=1S/C9H12FNO/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9H,6,11H2,1H3 |

InChI Key |

GNDIMHGDBHXPAB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(CF)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 1 4 Methoxyphenyl Ethanamine

Direct Synthesis Approaches to 2-Fluoro-1-(4-methoxyphenyl)ethanamine Scaffolds

Direct synthesis approaches aim to construct the this compound molecule through the concurrent or sequential introduction of its key functional groups—the fluoro, methoxy (B1213986), and amino moieties—onto an ethylbenzene (B125841) core.

Fluorination Strategies for Ethanamine Derivatives

The direct fluorination of ethanamine derivatives, such as 1-(4-methoxyphenyl)ethanamine (B1349495) nih.govtcichemicals.com, presents a formidable challenge in organic synthesis. The presence of a primary amine group necessitates the use of protecting groups to prevent side reactions with electrophilic fluorinating agents. A potential, though not explicitly documented, strategy would involve the protection of the amine, followed by selective C-H fluorination at the benzylic position. However, achieving such selectivity is non-trivial due to the reactivity of other positions on the aromatic ring.

Amination Reactions in the Context of Fluoro- and Methoxy-Substituted Aromatic Systems

Precursor-Based Synthesis of this compound

Precursor-based synthetic routes are generally more common and offer greater control over the final product's constitution. These methods typically involve the synthesis of a key intermediate that is then elaborated to the target molecule.

Preparation of Key Intermediates, e.g., 2-Fluoro-4-methoxyaniline

While 2-Fluoro-4-methoxyaniline itself is a commercially available starting material, its synthesis is instructive. A common route involves the nitration of a protected p-anisidine, followed by reduction of the nitro group. For instance, 4-fluoroaniline (B128567) can be acetylated and then subjected to bromination to yield 2-bromo-4-fluoroacetanilide. google.com This highlights the strategies used to introduce substituents onto an aniline (B41778) ring system.

Synthetic Routes Utilizing Functionalized Benzaldehydes and Acetophenones

A highly effective and widely employed strategy for the synthesis of arylethylamines involves the use of functionalized benzaldehydes and acetophenones. In the context of this compound, a key precursor is 2-bromo-1-(4-methoxyphenyl)ethanone. researchgate.net This intermediate can be synthesized from 4-methoxyacetophenone. nih.gov

The synthesis of the related 2-bromo-1-(2-fluoro-4-methoxyphenyl)ethanone has been documented, providing a clear precedent for this type of transformation. sigmaaldrich.com The general approach involves the bromination of the corresponding acetophenone.

| Starting Material | Reagent | Product | Reference |

| 4-Methoxyacetophenone | Cupric bromide | 2-Bromo-1-(4-methoxyphenyl)ethanone | researchgate.net |

| 2-Fluoro-4-methoxyacetophenone | Not specified | 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone | sigmaaldrich.com |

With the α-bromo ketone in hand, the synthesis can proceed through several pathways. One common method is the displacement of the bromide with an azide, followed by reduction to the primary amine. Alternatively, direct amination with ammonia (B1221849) can be employed, although this can sometimes lead to side products.

Application of Reductive Amination Pathways for Arylethylamine Formation

Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds. This approach is particularly well-suited for the synthesis of this compound from a corresponding ketone precursor, such as 2-fluoro-1-(4-methoxyphenyl)ethanone.

A general procedure for reductive amination involves the reaction of a ketone with an amine source, often in the presence of a reducing agent. For the synthesis of a primary amine like the target compound, ammonium (B1175870) acetate (B1210297) can serve as the amine source. A variety of reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their mildness and selectivity. prepchem.comorganic-chemistry.org

A representative, though analogous, procedure is the synthesis of 2-(4-methoxyphenyl)-1-methylethylamine from 4'-methoxyacetophenone (B371526). In this synthesis, a solution of 4'-methoxyacetophenone and ammonium acetate in methanol (B129727) is treated with sodium cyanoborohydride to yield the desired amine. prepchem.com This method could be adapted for the synthesis of this compound from 2-fluoro-1-(4-methoxyphenyl)ethanone.

| Carbonyl Precursor | Amine Source | Reducing Agent | Product | Reference |

| 4'-Methoxyacetophenone | Ammonium acetate | Sodium cyanoborohydride | 2-(4-Methoxyphenyl)-1-methylethylamine | prepchem.com |

| General Ketone | Amine | Sodium borohydride | Substituted Amine | organic-chemistry.org |

| General Ketone | Amine | Sodium triacetoxyborohydride | Substituted Amine | organic-chemistry.org |

The choice of reducing agent and reaction conditions can be optimized to maximize the yield and purity of the final product. organic-chemistry.org

Advanced Synthetic Routes Applied to Related Fluoroaryl Amines

Ullmann-Type Coupling Reactions for Aryl Ether Formation

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a classic method for forming aryl-aryl or aryl-heteroatom bonds. organic-chemistry.orgwikipedia.org While the traditional Ullmann reaction often requires harsh conditions, modern variations have been developed that proceed under milder conditions, expanding its utility in complex molecule synthesis. wikipedia.orgnih.gov

In the context of synthesizing precursors to fluoroaryl amines, the Ullmann condensation is particularly relevant for constructing the aryl ether linkage. wikipedia.org For instance, a key precursor to a related compound, 2-(4-fluoro-3-methoxyphenyl)ethan-1-amine, is 4-fluoro-3-methoxybenzaldehyde. An Ullmann-type reaction could be envisioned for the synthesis of a substituted benzaldehyde (B42025) by coupling a fluorophenol with a methoxy-substituted aryl halide, or vice-versa, in the presence of a copper catalyst.

The general mechanism for an Ullmann-type ether synthesis involves the reaction of an aryl halide with a copper(I) alkoxide, which can be generated in situ. wikipedia.org The reaction proceeds through a copper(I) intermediate that reacts with the aryl halide in a metathesis reaction. wikipedia.org

Key Features of Modern Ullmann-Type Reactions:

| Feature | Description |

| Catalysts | Soluble copper catalysts supported by ligands such as diamines, 1,10-phenanthroline, and N,N-dimethylglycine are often used. wikipedia.orgorganic-chemistry.org |

| Solvents | High-boiling polar solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), and nitrobenzene (B124822) are traditionally used, though modern methods allow for a wider range of solvents. wikipedia.org |

| Reaction Conditions | While classic Ullmann reactions required high temperatures (often >200°C), the use of ligands has enabled reactions at significantly lower temperatures. nih.govwikipedia.org |

| Substrate Scope | The reaction is generally more efficient with aryl halides that are activated by electron-withdrawing groups. wikipedia.org |

Aryl-nitrogen bonds can also be formed via Ullmann-type reactions, often referred to as Goldberg reactions. wikipedia.org This involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. wikipedia.org This could be a potential strategy for introducing the amine functionality in the synthesis of fluoroaryl amines.

Nucleophilic Fluorination Methodologies for Fluorine Introduction

Nucleophilic fluorination is a fundamental strategy for introducing a fluorine atom into a molecule. numberanalytics.com This approach involves the displacement of a leaving group by a fluoride (B91410) ion. rsc.org The choice of fluorinating agent, substrate, and reaction conditions is crucial for achieving high yields and selectivity. numberanalytics.comrsc.org

For the synthesis of a compound like this compound, nucleophilic fluorination could be employed to introduce the fluorine atom onto the ethanamine side chain. A common precursor would be a corresponding alcohol, which can be converted to the fluoride.

Common Nucleophilic Fluorinating Reagents and Methods:

| Reagent/Method | Description |

| Alkali Metal Fluorides | Reagents like potassium fluoride (KF) and cesium fluoride (CsF) are common sources of fluoride ions. Their reactivity can be enhanced by using phase-transfer catalysts or by conducting the reaction in polar aprotic solvents like DMF or DMSO. rsc.org |

| (Diethylamino)sulfur Trifluoride (DAST) | DAST is a versatile and widely used reagent for converting alcohols to alkyl fluorides under mild conditions. rsc.orgnih.gov However, it is known to be thermally unstable. rsc.org Safer alternatives like Deoxo-Fluor® have been developed. ucla.edu |

| Fluoroalkyl Amino Reagents (FARs) | Reagents like the Yarovenko reagent are used for the deoxyfluorination of alcohols. nih.gov |

| Tetrabutylammonium Fluoride (TBAF) | Anhydrous TBAF is a highly reactive "naked" fluoride source that can rapidly fluorinate alkyl halides and sulfonates. rsc.org However, its strong basicity can lead to elimination side reactions. rsc.org |

The stereochemistry of the fluorination reaction is an important consideration, especially for chiral molecules. numberanalytics.com The choice of chiral reagents or auxiliaries can be used to control the stereochemical outcome. numberanalytics.com The synthesis of a specific enantiomer, such as (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine, would require a stereoselective fluorination step or the use of a chiral starting material. evitachem.com

Multi-Component Reactions (MCRs) in the Synthesis of Substituted Amines

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. acs.orgorganic-chemistry.org MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.netnih.gov

Several MCRs are well-suited for the synthesis of substituted amines and could be adapted for the preparation of this compound.

Examples of Relevant Multi-Component Reactions:

| Reaction | Description | Components |

| Mannich Reaction | A classic MCR that forms a β-amino carbonyl compound. organic-chemistry.orgnih.gov A variation of this could be used to construct the ethanamine backbone. | An aldehyde, a primary or secondary amine, and a ketone or other enolizable carbonyl compound. nih.gov |

| Strecker Synthesis | One of the first described MCRs, it produces α-amino nitriles, which can be hydrolyzed to α-amino acids or reduced to vicinal diamines. nih.gov | An aldehyde or ketone, an amine, and a cyanide source. nih.gov |

| Ugi Reaction | A four-component reaction that yields α-acylamino amides. nih.gov The products contain a peptide-like backbone. | An aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.gov |

| Petasis Reaction | Also known as the borono-Mannich reaction, it produces substituted amines from the reaction of an amine, a carbonyl compound, and an organoboronic acid. nih.gov | An amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. |

For the synthesis of this compound, a three-component reaction could potentially involve 4-methoxybenzaldehyde (B44291), a source of the fluoro-methyl group (if a suitable reagent exists), and an amine source. More commonly, a precursor like 4-methoxybenzaldehyde could undergo a Strecker reaction with ammonia and cyanide, followed by further synthetic manipulations to introduce the fluorine atom. Recently, visible-light-mediated three-component reactions have emerged as a mild and efficient method for synthesizing secondary amines. rsc.org

Stereochemical Aspects and Chiral Synthesis of 2 Fluoro 1 4 Methoxyphenyl Ethanamine

Enantioselective Synthesis Strategies

Enantioselective strategies aim to directly produce one enantiomer of the target molecule in excess over the other. This is typically achieved by using chiral catalysts, reagents, or auxiliaries to influence the stereochemical outcome of a key reaction step.

A well-established method in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into a substrate molecule. wikipedia.org This auxiliary, derived from an inexpensive, naturally occurring chiral compound, directs the stereochemical course of a subsequent reaction before being cleaved to yield the desired enantiomerically enriched product. nih.govresearchgate.net

For the synthesis of 2-Fluoro-1-(4-methoxyphenyl)ethanamine, a prochiral precursor can be coupled with a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam. wikipedia.org For instance, a precursor like 4-methoxyphenylacetic acid could be attached to a chiral auxiliary. The subsequent α-fluorination of the resulting enolate would proceed with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary. After the fluorination step, the auxiliary is removed to provide the chiral α-fluoro acid, which can then be converted to the target amine.

Another approach involves using pseudoephedrine as a chiral auxiliary. wikipedia.org Reacting pseudoephedrine with a suitable carboxylic acid forms an amide. This amide can then undergo diastereoselective alkylation or other modifications, with the chiral auxiliary guiding the stereochemical outcome before its eventual removal. wikipedia.org

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Feature | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | Forms predictable Z-enolates, leading to high diastereoselectivity. | researchgate.net |

| Oppolzer's Camphorsultam | Michael additions, alkylations | Offers significant steric hindrance, providing excellent stereocontrol. | wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation of amides | Readily available in both enantiomeric forms; easily cleaved. | wikipedia.org |

Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers. ethz.chwikipedia.org This technique is widely used in industry and academia to produce enantiomerically pure compounds. youtube.com For the synthesis of this compound, this strategy would typically involve the reduction of a prochiral precursor like an imine, enamine, or ketone. youtube.com

A common pathway is the asymmetric hydrogenation of the C=N bond of an imine formed from 2-fluoro-1-(4-methoxyphenyl)ethanone. This reaction is catalyzed by transition metal complexes containing chiral ligands, such as rhodium or ruthenium complexes with chiral diphosphines like BINAP. ethz.chwikipedia.org The chiral catalyst creates a chiral environment, forcing the hydrogen to add to one face of the imine preferentially, leading to the formation of one enantiomer of the amine in excess. youtube.com

Similarly, the asymmetric reduction of the ketone precursor, 2-fluoro-1-(4-methoxyphenyl)ethanone, can yield a chiral β-fluoroalcohol. This alcohol can then be converted to the target amine via methods like the Mitsunobu reaction or by conversion to a leaving group followed by substitution with an amine source, often with inversion of stereochemistry. Noyori-type asymmetric transfer hydrogenation is particularly effective for the reduction of ketones to chiral alcohols. youtube.comnih.gov

Table 2: Representative Catalytic Systems for Asymmetric Hydrogenation

| Precursor Type | Catalyst System (Metal/Ligand) | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Ketones | Ru(II)/BINAP/Diamine | >98% ee | wikipedia.orgyoutube.com |

| Imines | Ir/P,N Ligand (e.g., P-Phos) | >95% ee | wikipedia.org |

| Enamides | Rh/DIPAMP | >95% ee | ethz.ch |

Dynamic kinetic resolution (DKR) is a highly efficient process that can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This is achieved by combining a rapid, in-situ racemization of the starting material with a highly stereoselective reaction that consumes only one of the enantiomers. princeton.edu

A notable application relevant to β-fluoroamine synthesis involves the DKR-enabled nucleophilic fluoroalkylation of imines. cas.cnacs.org In this strategy, a fluorinated reagent, such as a fluoromethyl sulfoximine, generates a chiral α-fluoro carbanion. cas.cn This carbanion is configurationally unstable and undergoes rapid racemization (interconversion between its R and S forms). cas.cnacs.org When this racemic carbanion reacts with an imine (e.g., one derived from 4-methoxybenzaldehyde), a chiral catalyst or the inherent chirality of the reagent directs the reaction to proceed selectively with only one of the carbanion's enantiomers. This continuous depletion of one enantiomer shifts the racemization equilibrium, ultimately funneling the entire starting material into a single diastereomeric product. princeton.educas.cn Subsequent removal of the chiral group (e.g., the sulfoximine) yields the enantiopure β-fluoroamine. cas.cn

Diastereoselective Control in Synthetic Pathways

When a molecule contains two or more stereocenters, the synthesis must control the relative configuration between them. Diastereoselective reactions create one diastereomer in preference to others. For a compound like this compound, which has one stereocenter, diastereoselective strategies involve introducing a temporary second stereocenter (often from a chiral auxiliary) to control the formation of the desired primary stereocenter.

One powerful method involves the use of chiral N-sulfinyl imines. nih.gov For example, an aldehyde can undergo enantioselective α-fluorination using an organocatalyst. nih.gov This α-fluoroaldehyde is then condensed with a chiral N-sulfinylamine (e.g., (R)-tert-butanesulfinamide) to form an N-sulfinyl aldimine. The chiral sulfinyl group then directs the nucleophilic addition of a methyl group (from a Grignard or organolithium reagent) to the imine carbon. The addition occurs with high diastereoselectivity, controlled by the existing stereocenters. Finally, acidic hydrolysis removes the sulfinyl group to reveal the primary β-fluoroamine with high diastereomeric and enantiomeric purity. nih.gov This approach has been shown to achieve high diastereomeric ratios (dr), often greater than 20:1. nih.gov

Table 3: Examples of Diastereoselective Reactions for Fluoroamine Synthesis

| Reaction | Chiral Director | Reagents | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Nucleophilic addition to N-sulfinyl aldimine | (R)-tert-Butanesulfinamide | Organometallic reagents (e.g., MeMgBr) | >20:1 | nih.gov |

| Mannich reaction of 2-fluoroindanone | Chiral Copper Complex | Pyrazolinone ketimines | >99:1 | acs.org |

Resolution Techniques for Racemic Mixtures of Substituted Phenylethylamines

When a chiral compound is synthesized without stereochemical control, it is produced as a racemic mixture (a 50:50 mixture of both enantiomers). Resolution is the process of separating these enantiomers.

A classic and widely used method for resolving racemic amines is through the formation of diastereomeric salts. stereoelectronics.org This involves reacting the racemic amine with a single enantiomer of a chiral acid, such as L-(+)-tartaric acid. acs.orgnih.gov The reaction produces two diastereomeric salts: (R-amine)-(+)-tartrate and (S-amine)-(+)-tartrate. Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. stereoelectronics.org This difference allows for their separation by fractional crystallization. One diastereomeric salt will crystallize out of the solution while the other remains dissolved. acs.org After separation, the pure diastereomeric salt is treated with a base to neutralize the acid and liberate the pure enantiomer of the amine. stereoelectronics.orgacs.org

Enzymatic resolution offers a green and highly selective alternative. nih.gov Enzymes like lipases or transaminases can selectively catalyze a reaction on only one enantiomer of the racemic mixture. nih.govnih.gov For example, a lipase (B570770) can be used to selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted. The acylated product and the unreacted amine can then be easily separated. This method can provide products with very high enantiomeric purity. nih.gov

Table 4: Common Methods for Resolution of Racemic Amines

| Method | Resolving Agent / Catalyst | Principle of Separation | Reference |

|---|---|---|---|

| Diastereomeric Salt Formation | Chiral acids (e.g., Tartaric acid, Mandelic acid) | Differential solubility of diastereomeric salts | stereoelectronics.orgacs.orgnih.gov |

| Enzymatic Kinetic Resolution | Lipases, Transaminases | Selective enzymatic reaction on one enantiomer | nih.govnih.gov |

Advanced Reaction Mechanisms and Pathways Involving 2 Fluoro 1 4 Methoxyphenyl Ethanamine

Reactivity of the Fluoroethyl Amine Moiety

The presence of a fluorine atom on the ethylamine (B1201723) side chain significantly influences the reactivity of the amine group and the adjacent carbon atoms. This section details the nucleophilic substitution reactions characteristic of this fluorinated structure.

While the carbon-fluorine bond is the strongest single bond to carbon, making alkyl fluorides generally poor substrates for S_N2 reactions, intramolecular nucleophilic substitution can occur under specific conditions. cas.cn The success of such reactions is influenced by several factors, including the nature of the nucleophile, the size of the ring being formed, and the conformational rigidity of the precursor molecule. cas.cn Hard nucleophiles, such as oxygen and nitrogen anions, are favored for displacing fluoride (B91410) ions. cas.cn

In the context of 2-Fluoro-1-(4-methoxyphenyl)ethanamine, the primary amine group can act as an internal nucleophile. However, direct intramolecular substitution to form a three-membered aziridine (B145994) ring is generally disfavored. More commonly, the amine group participates in reactions after being transformed into a better nucleophile or when reacting with an external electrophile, which then sets the stage for subsequent intramolecular events.

The reactivity of the fluoroethylamine can also be compared to other halogenated analogues. The leaving group ability in nucleophilic substitutions follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻, making fluoride the poorest leaving group. cas.cn Consequently, reactions involving the displacement of the fluorine atom in this compound require harsh conditions or specific catalytic activation.

| Factor | Influence on Intramolecular Nucleophilic Substitution of Alkyl Fluorides |

| Nucleophile Nature | Hard nucleophiles (e.g., O- and N-anions) are more effective. cas.cn |

| Ring Size | Formation of 5- and 6-membered rings is generally favored. cas.cn |

| Conformational Rigidity | A more rigid precursor can facilitate the reaction. cas.cn |

| Leaving Group Ability | Fluoride is a poor leaving group compared to other halogens. cas.cn |

The 4-methoxyphenyl (B3050149) group in this compound is highly susceptible to electrophilic aromatic substitution (EAS) reactions. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho-, para-director. masterorganicchemistry.comchemeurope.comopenstax.org This is due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the cationic intermediate (arenium ion) formed during the reaction. masterorganicchemistry.comchemeurope.com

The activating nature of the methoxy group makes the aromatic ring significantly more reactive than benzene (B151609). masterorganicchemistry.com For instance, anisole (B1667542) (methoxybenzene) is about 10⁸ times more reactive than benzene in electrophilic aromatic substitution. masterorganicchemistry.com The substitution occurs predominantly at the positions ortho to the methoxy group (positions 3 and 5) as the para position (position 1) is already substituted.

The fluoroethylamine substituent at position 1 also influences the regioselectivity of the reaction. While alkyl groups are generally activating, the electronegative fluorine atom can exert a deactivating inductive effect. However, the powerful activating effect of the methoxy group is expected to dominate, directing incoming electrophiles to the ortho positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. chemeurope.comsavemyexams.com

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. chemeurope.comsavemyexams.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. chemeurope.com

| Substituent | Effect on EAS | Directing Effect |

| -OCH₃ (Methoxy) | Strongly Activating masterorganicchemistry.comopenstax.org | Ortho, Para chemeurope.comopenstax.orglibretexts.org |

| -CH(CH₂F)NH₂ | Weakly Activating/Deactivating | Ortho, Para |

Transformations Leading to Complex Molecular Scaffolds

The unique combination of functional groups in this compound makes it a valuable precursor for the synthesis of more complex molecular architectures through intramolecular cyclization and intermolecular coupling reactions.

Intramolecular cyclization reactions are a powerful tool for constructing new ring systems. In the case of this compound, the primary amine and the activated aromatic ring can participate in cyclization reactions to form heterocyclic structures.

One notable example is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline. nih.gov While the classic Pictet-Spengler reaction utilizes an unsubstituted or differently substituted phenyl ring, the electron-rich 4-methoxyphenyl ring in this compound would facilitate the cyclization step. The reaction with an aldehyde would lead to the formation of a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. The success of this reaction is often higher with electron-donating groups on the aromatic ring. nih.gov

Another potential intramolecular reaction is a Prins/Friedel-Crafts cyclization . This type of cascade reaction can lead to the formation of polycyclic structures. beilstein-journals.org While not directly applicable to this compound in its original form, derivatization to introduce an appropriate internal electrophile could enable such transformations.

Furthermore, light-mediated intramolecular reductive cyclization of related structures has been shown to produce pyrroline (B1223166) derivatives. nsf.gov

The primary amine group of this compound is a key site for the construction of more complex secondary and tertiary amine derivatives through various coupling reactions.

Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between amines and aryl halides or pseudohalides. wikipedia.orgnumberanalytics.comlibretexts.orgnih.govorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.orgnumberanalytics.com this compound can serve as the amine component in this reaction, coupling with various aryl halides to produce secondary diarylamines. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. numberanalytics.com

Reductive amination is another fundamental method for forming C-N bonds. This reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. evitachem.comnih.gov This method provides a straightforward route to a wide array of substituted amines.

| Reaction | Reactants | Product |

| Buchwald-Hartwig Amination | This compound + Aryl Halide | Secondary Arylamine |

| Reductive Amination | This compound + Aldehyde/Ketone | Secondary or Tertiary Amine |

Computational and Theoretical Investigations of 2 Fluoro 1 4 Methoxyphenyl Ethanamine

Conformational Analysis using Quantum Mechanical Methods

Quantum mechanical methods are instrumental in exploring the conformational landscape of flexible molecules like 2-Fluoro-1-(4-methoxyphenyl)ethanamine. By calculating the energies of different spatial arrangements of the atoms (conformers), researchers can predict the most stable structures and the dynamics of their interconversion.

While specific DFT and ab initio studies on this compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from studies on its structural analogues, such as fluoroethylamines and phenethylamines. mdpi.comresearchgate.net These computational methods are used to solve the Schrödinger equation, providing accurate descriptions of the molecule's electronic structure and geometry.

For a molecule like this compound, DFT calculations would typically involve optimizing the geometry of various possible conformers. These conformers arise from the rotation around the Cα-Cβ and C-N single bonds. The relative energies of these conformers would be calculated to determine their populations at a given temperature. The choice of functional (e.g., B3LYP, PBE0-D3BJ) and basis set (e.g., 6-31G*, cc-pVDZ) is critical for obtaining reliable results that are in good agreement with experimental data, should it become available. mdpi.comnih.gov

Studies on related phenethylamines have shown that the ethylamine (B1201723) side chain can adopt several low-energy conformations. researchgate.net The presence of a 4-methoxy group on the phenyl ring is generally understood to have a planar conformation relative to the ring, unless flanked by two ortho substituents. nih.gov In the case of this compound, with no ortho substituents to the methoxy (B1213986) group, a planar orientation is expected.

The following table illustrates a hypothetical relative energy landscape for the primary conformers of this compound, based on typical findings for similar molecules. The dihedral angle τ1 (Cα-Cβ-C-N) and τ2 (F-Cα-Cβ-C) would define the major conformers.

| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) |

| Anti | ~180° | ~180° | (Highest) |

| Gauche 1 | ~60° | ~60° | (Lowest) |

| Gauche 2 | ~60° | ~180° | (Intermediate) |

| Gauche 3 | ~180° | ~60° | (Intermediate) |

This table is illustrative and based on theoretical principles. Actual values would require specific DFT calculations.

A key factor governing the conformational preference of this compound is the "gauche effect". wikipedia.org This is a stereoelectronic effect where a gauche conformation (a 60° dihedral angle between two substituents) is more stable than the anti conformation (180°), which is contrary to what would be expected based on steric hindrance alone. wikipedia.orglibretexts.org In 1,2-disubstituted ethanes with electronegative substituents, such as fluorine, the gauche effect is well-documented. wikipedia.org

The primary explanation for the gauche effect is hyperconjugation. wikipedia.orglibretexts.org In the gauche conformer of a fluoroethylamine, there is a stabilizing interaction between the filled σ C-H bonding orbital and the empty σ* C-F antibonding orbital. libretexts.org This overlap is maximized in the gauche arrangement.

Furthermore, in the protonated form of fluoroethylamines, which would be relevant under physiological conditions, intramolecular hydrogen bonding between the fluorine atom and a hydrogen on the ammonium (B1175870) group can further stabilize the gauche conformer. This interaction, along with electrostatic attraction between the electronegative fluorine and the positively charged nitrogen, significantly favors the gauche orientation.

The interplay of these forces in this compound would lead to a folded conformation being significantly populated.

Electronic Structure and Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a detailed picture of the electronic distribution within a molecule. libretexts.org For this compound, an analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity.

The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO is associated with its electron-accepting ability. In this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring and the nitrogen atom of the amine group. The methoxy group, being an electron-donating group, increases the energy of the HOMO.

The LUMO, on the other hand, would likely be distributed over the aromatic ring and the C-F bond. The highly electronegative fluorine atom lowers the energy of the σ* orbitals associated with the C-F bond, making them potential sites for nucleophilic attack. The addition of fluorine atoms to an aromatic ring can introduce new π-bonding and antibonding orbitals, a phenomenon termed "fluoromaticity," which can further stabilize the ring. nih.govnih.gov

The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic properties and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations are a powerful tool for calculating the energies of these frontier orbitals.

Below is an illustrative table of expected molecular orbital characteristics for this compound.

| Molecular Orbital | Expected Primary Localization | Relative Energy |

| LUMO+1 | Phenyl Ring (π) | Highest |

| LUMO | Phenyl Ring (π), C-F (σ*) | High |

| HOMO | Phenyl Ring (π), Nitrogen lone pair | Low |

| HOMO-1 | Phenyl Ring (π) | Lowest |

This table is a qualitative representation based on theoretical principles. Specific orbital shapes and energies would be determined by quantum chemical calculations.

Theoretical Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra). scirp.org These theoretical predictions are invaluable for interpreting experimental spectra and for identifying the characteristic vibrational modes of a molecule.

For this compound, a frequency calculation following a geometry optimization would yield a set of vibrational modes and their corresponding frequencies. nih.gov These modes can be visualized to understand the nature of the atomic motions.

Key expected vibrational frequencies for this compound would include:

N-H stretching: Typically in the range of 3300-3500 cm⁻¹.

C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

C=C stretching (aromatic ring): In the region of 1450-1600 cm⁻¹.

C-N stretching: Usually found between 1000-1250 cm⁻¹.

C-O stretching (methoxy group): Around 1000-1300 cm⁻¹.

C-F stretching: Typically in the 1000-1400 cm⁻¹ range, often a strong absorption in the IR spectrum.

The following table provides a hypothetical list of some key predicted vibrational frequencies for this compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Aromatic C=C Stretch | 1500 - 1610 | Strong-Medium |

| CH₂ Scissoring | 1440 - 1470 | Medium |

| C-F Stretch | 1050 - 1150 | Strong |

| Asymmetric C-O-C Stretch | 1240 - 1260 | Strong |

| Symmetric C-O-C Stretch | 1020 - 1040 | Medium |

This table is illustrative and based on typical frequency ranges for the specified functional groups. Precise values would be obtained from specific computational calculations.

By comparing the theoretically predicted spectrum with an experimental one, a detailed assignment of the observed bands can be made, confirming the molecular structure and providing a deeper understanding of its vibrational properties. researchgate.net

Derivatization Strategies and Synthetic Utility of 2 Fluoro 1 4 Methoxyphenyl Ethanamine

Formation of Amides, Ureas, and Other Nitrogen-Containing Derivatives

The primary amine group of 2-Fluoro-1-(4-methoxyphenyl)ethanamine is readily derivatized to form a variety of nitrogen-containing compounds, including amides, ureas, and sulfonamides. These transformations are fundamental in synthetic chemistry for creating new molecular entities with tailored properties.

Amide Formation: Amides are typically synthesized by reacting the amine with carboxylic acids or their derivatives. A common laboratory method involves the use of coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), to facilitate the reaction between the amine and a carboxylic acid. nih.gov Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the acidic byproduct. rsc.org For instance, the reaction with (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) chloride is a known method to form diastereomeric amides, which are used to assess the enantiomeric purity of chiral amines via NMR analysis. nih.gov

Urea Synthesis: The synthesis of ureas from this compound can be achieved through several established protocols. The most direct method involves the reaction of the amine with an appropriate isocyanate (R-N=C=O). nih.gov For unsymmetrical ureas, a two-step, one-pot procedure is often preferred for safety and convenience, avoiding the direct handling of potentially hazardous isocyanates. nih.gov This typically involves reacting the amine with a phosgene (B1210022) equivalent, such as N,N'-carbonyldiimidazole (CDI), to form an activated carbamoyl-imidazole intermediate. nih.gov This intermediate is then reacted in situ with a second amine to yield the desired unsymmetrical urea. nih.gov More recent methods have also utilized hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), to mediate the formation of unsymmetrical ureas from two different amine components. mdpi.com

Other Nitrogen Derivatives: Beyond amides and ureas, the amine can be converted into other important nitrogen-containing functional groups.

Sulfonamides: Reaction with sulfonyl chlorides (R-SO₂Cl) in the presence of a base yields stable sulfonamide derivatives.

Carbamates: Treatment with chloroformates, such as benzyl (B1604629) chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (B1257347) (Boc₂O), provides N-protected carbamate (B1207046) derivatives, which are crucial intermediates in multi-step synthesis. acs.org

The following table summarizes common derivatization reactions for this compound.

| Derivative Type | General Reagent Class | Specific Example Reagent | Resulting Functional Group |

|---|---|---|---|

| Amide | Carboxylic Acid + Coupling Agent | R-COOH + EDC/HOBt | -NH-C(=O)R |

| Amide | Acyl Chloride | R-C(=O)Cl | -NH-C(=O)R |

| Urea | Isocyanate | R-N=C=O | -NH-C(=O)NHR |

| Urea | Phosgene Equivalent + Amine | CDI, then R-NH₂ | -NH-C(=O)NHR |

| Sulfonamide | Sulfonyl Chloride | R-SO₂Cl | -NH-SO₂R |

| Carbamate | Chloroformate / Dicarbonate | Boc₂O or Cbz-Cl | -NH-C(=O)OR |

Applications as a Versatile Chiral Building Block in Advanced Organic Synthesis

The presence of a stereocenter at the carbon bearing both the amine and the fluorine-substituted carbon makes enantiomerically pure this compound a valuable chiral building block in asymmetric synthesis. enamine.netbldpharm.com Chiral β-fluoro amines are recognized as important structural motifs in medicinal chemistry, particularly for compounds targeting the central nervous system, due to their ability to enhance metabolic stability, lipophilicity, and binding interactions. nih.gov The demand for enantiomerically pure compounds in drug development has driven the use of such chiral synthons. enamine.net

The synthetic utility of this chiral amine can be categorized as follows:

Synthesis of Chiral Ligands: The primary amine can be used as a starting point for the construction of more complex chiral ligands for asymmetric catalysis.

Chiral Resolving Agent: As a chiral base, it can be used to resolve racemic mixtures of chiral acids through the formation of diastereomeric salts that can be separated by crystallization.

Precursor to Chiral Auxiliaries: It can be converted into chiral auxiliaries, such as Evans-type oxazolidinones. These auxiliaries can be attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary can be cleaved and recovered. nih.gov

Asymmetric Synthesis of Bioactive Molecules: The compound serves as a key fragment for the construction of larger, stereochemically defined molecules. Enantioselective methods are often employed to synthesize specific stereoisomers of complex targets, and starting with a pre-defined chiral center, such as that in this compound, can significantly simplify the synthetic route. nih.gov

The following table outlines potential applications of this chiral building block in organic synthesis.

| Application Area | Synthetic Strategy | Significance |

|---|---|---|

| Asymmetric Catalysis | Incorporation into chiral ligands (e.g., for transition metal catalysts). | Enables the synthesis of other chiral molecules with high enantioselectivity. |

| Stereoselective Synthesis | Use as a precursor to a chiral auxiliary to control stereochemistry in reactions like alkylations or aldol (B89426) additions. nih.gov | Provides a reliable method for introducing new stereocenters with high diastereoselectivity. |

| Resolution of Racemates | Formation of diastereomeric salts with racemic carboxylic acids. | A classical and effective method for obtaining enantiomerically pure acids. |

| Synthesis of Complex Targets | Used as a key fragment in the total synthesis of bioactive compounds. nih.gov | Simplifies complex syntheses by introducing a pre-defined stereocenter. |

Development of Analogs for Structure-Activity Relationship (SAR) Studies (focus on synthetic methodology)

In drug discovery, the systematic modification of a lead compound to produce analogs is crucial for developing structure-activity relationships (SAR). This process helps to optimize potency, selectivity, and pharmacokinetic properties. This compound serves as a valuable scaffold whose structure can be systematically altered. The focus here is on the synthetic methodologies used to achieve these modifications.

Synthetic strategies for generating analogs can target three main regions of the molecule: the aromatic ring, the amine group, and the ethyl backbone.

Aromatic Ring Modification: Changes to the substitution pattern on the phenyl ring can be achieved either by starting with different precursors or by performing reactions on the existing ring. For example, analogs with different substituents (e.g., chloro, methyl, trifluoromethyl) or different substitution patterns (e.g., moving the methoxy (B1213986) group to a different position) would typically be synthesized starting from the corresponding substituted benzaldehyde (B42025) or acetophenone. evitachem.com Electrophilic aromatic substitution reactions on the this compound core are also possible, though regioselectivity would need to be carefully controlled.

Amine Group Modification: As detailed in section 6.1, the primary amine is easily modified. N-alkylation, N-acylation, and conversion to ureas or sulfonamides are routine methods to explore the chemical space around this functional group. nih.gov For example, reductive amination with various aldehydes or ketones can introduce a wide range of N-alkyl substituents.

Ethyl Backbone Modification: Altering the two-carbon chain is the most synthetically challenging modification and usually requires a completely new synthetic approach rather than a modification of the final product. For example, building analogs with a longer or branched alkyl chain would necessitate a different multi-step synthesis. ebi.ac.uk

The table below details synthetic methodologies for generating analogs for SAR studies.

| Region of Modification | Synthetic Approach | Example Reagents/Reaction | Purpose |

|---|---|---|---|

| Aromatic Ring | Synthesis from varied precursors | Start from alternative substituted benzaldehydes (e.g., 4-chloro-2-fluorobenzaldehyde) | Probe electronic and steric effects of ring substituents. ebi.ac.uk |

| Amine Group | N-Alkylation | Reductive amination with R-CHO and NaBH(OAc)₃ | Explore the impact of the size and nature of N-substituents. nih.gov |

| Amine Group | N-Acylation | Reaction with various acyl chlorides (RCOCl) | Introduce amide bonds with diverse R-groups. nih.gov |

| Ethyl Backbone | De novo synthesis | Asymmetric synthesis starting from different α-amino acid precursors. nih.gov | Investigate the importance of the linker length and conformation. |

Analytical Characterization Methodologies for 2 Fluoro 1 4 Methoxyphenyl Ethanamine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the compound's structural framework, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 2-Fluoro-1-(4-methoxyphenyl)ethanamine in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and environment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The 4-methoxyphenyl (B3050149) group typically displays an AA'BB' system, resulting in two doublets in the aromatic region (approx. 6.8-7.3 ppm). rsc.org The methoxy (B1213986) group (OCH₃) protons will appear as a sharp singlet around 3.8 ppm. rsc.org The ethylamine (B1201723) backbone protons will be significantly affected by the adjacent fluorine atom and the chiral center. The proton on the carbon bearing the fluorine (CH₂F) and the proton on the carbon with the amine group (CH-N) will likely appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The amine (NH₂) protons may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. For the non-fluorinated analog, 1-(4-methoxyphenyl)ethylamine, characteristic signals are well-documented. chemicalbook.com In this compound, the carbon atom directly bonded to fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF) and will be shifted downfield. Other carbons in proximity to the fluorine atom will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, which are invaluable for confirming the fluorine's position. For example, in the related compound 4-fluoroaniline (B128567), the carbon attached to fluorine shows a large doublet with a coupling constant (J) of 235.2 Hz. rsc.org

¹⁹F NMR: As the molecule contains a single fluorine atom, the ¹⁹F NMR spectrum is relatively simple, showing one primary signal. This signal's multiplicity will be a triplet or a doublet of doublets, depending on the coupling to the adjacent protons on the ethylamine chain. This technique is highly sensitive to the local electronic environment and is crucial for confirming the presence and connectivity of the fluorine atom.

| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |

|---|---|---|---|---|

| ¹H | Aromatic (Ar-H) | ~6.8-7.3 | d, d | ³JHH |

| ¹H | Methoxy (O-CH₃) | ~3.8 | s | None |

| ¹H | Methine (CH-N) | ~4.0-4.5 | dd or m | ³JHH, ³JHF |

| ¹H | Methylene (CH₂-F) | ~4.5-5.0 | dt or m | ²JHF, ³JHH |

| ¹H | Amine (NH₂) | Broad | s (br) | None |

| ¹³C | Carbon-Fluorine (C-F) | ~80-90 | d | ¹JCF (~170-250 Hz) |

| ¹⁹F | Fluorine (C-F) | Varies | t or dd | ²JHF, ³JHF |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would confirm the presence of all key structural components. The primary amine (-NH₂) group is identified by two characteristic stretching bands (symmetric and asymmetric) in the 3300-3400 cm⁻¹ region. youtube.com The strong absorption band for the C-F bond is typically found in the 1000-1400 cm⁻¹ range. The methoxy group is confirmed by a strong C-O (aryl ether) stretching vibration around 1250 cm⁻¹. nist.gov Other significant peaks include aromatic and aliphatic C-H stretching just above and below 3000 cm⁻¹, respectively, and aromatic C=C stretching bands around 1610 and 1510 cm⁻¹. nist.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3400-3300 | Medium (two bands) |

| C-H Stretch (aromatic) | Aryl | 3100-3000 | Medium |

| C-H Stretch (aliphatic) | Alkyl | 3000-2850 | Medium |

| C=C Stretch | Aromatic Ring | ~1610, 1510 | Medium-Strong |

| C-O Stretch | Aryl Ether | ~1250 | Strong |

| C-F Stretch | Fluoroalkane | 1400-1000 | Strong |

Mass spectrometry (MS) is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The molecular weight of this compound is 169.20 g/mol . sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition (C₉H₁₂FNO) of the parent ion, distinguishing it from other molecules with the same nominal mass. Advanced techniques such as liquid chromatography coupled with HRMS (LC-HRMS) are powerful tools for the comprehensive analysis of fluorinated compounds. chemrxiv.orgnih.gov

The fragmentation pattern in the mass spectrum gives clues to the molecule's structure. Key fragment ions for this compound would likely arise from the benzylic cleavage, forming a stable 4-methoxybenzyl cation (m/z 121), and the loss of the CH₂F group. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in identification when using ion mobility-mass spectrometry. uni.lu

| Adduct | Calculated m/z | Predicted CCS (Ų) | Technique |

|---|---|---|---|

| [M+H]⁺ | 170.09757 | 134.5 | HRMS (ESI+) |

| [M+Na]⁺ | 192.07951 | 141.8 | HRMS (ESI+) |

| [M-H]⁻ | 168.08301 | 136.5 | HRMS (ESI-) |

X-ray Diffraction Studies for Solid-State Conformation and Crystal Structure Determination

While NMR provides the structure in solution, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. This technique is the gold standard for determining absolute configuration in chiral molecules.

Although the specific crystal structure for this compound is not publicly available, analysis of closely related compounds provides significant insight. For example, the structure of 2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone, which contains the same 4-methoxyphenyl moiety, has been solved and found to crystallize in the orthorhombic system. researchgate.net Another relevant example, a chiral Schiff base derived from a substituted ethylamine, crystallizes in the orthorhombic space group P2₁2₁2₁, a common space group for chiral molecules. nih.gov For this compound, one would expect the crystal packing to be heavily influenced by intermolecular hydrogen bonds involving the primary amine and potential weak interactions involving the fluorine atom and the aromatic rings.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone | Orthorhombic | Pca2₁ | researchgate.net |

| (S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine | Orthorhombic | P2₁2₁2₁ | nih.gov |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC, SFC)

Chromatographic techniques are essential for separating the target compound from impurities and, in the case of this chiral molecule, for separating its enantiomers.

Purity Assessment: High-Performance Liquid Chromatography (HPLC), typically in a reversed-phase mode (e.g., using a C18 column), is the standard method for determining the chemical purity of the compound. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a buffer, is used to elute the compound. Purity is assessed by integrating the area of the main peak relative to the total area of all peaks detected, usually by a UV detector set to a wavelength where the methoxyphenyl ring absorbs strongly.

Enantiomeric Excess Determination: Since this compound is chiral, determining the enantiomeric excess (e.e.) is critical, especially for applications in medicinal chemistry. This is achieved using chiral chromatography. Chiral HPLC or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) is employed to separate the (R)- and (S)-enantiomers. SFC is often preferred as it can be faster and more environmentally friendly. The relative peak areas of the two enantiomers are used to calculate the e.e., a measure of the enantiomeric purity.

| Analysis Goal | Technique | Stationary Phase (Example) | Mobile Phase (Typical) | Detection |

|---|---|---|---|---|

| Purity Assessment | Reversed-Phase HPLC | C18 Silica | Acetonitrile/Water Gradient | UV (e.g., 225 nm) |

| Enantiomeric Excess | Chiral HPLC or SFC | Polysaccharide-based CSP | Heptane/Ethanol (HPLC) or CO₂/Methanol (SFC) | UV |

Conclusion and Future Research Directions

Summary of the Current Research Landscape for 2-Fluoro-1-(4-methoxyphenyl)ethanamine

The current body of scientific literature dedicated specifically to this compound is notably sparse. The compound is recognized and commercially available as a chemical reagent for research purposes. sigmaaldrich.com Its fundamental properties, such as molecular formula (C₉H₁₂FNO) and molecular weight (169.20 g/mol ), are well-established. sigmaaldrich.comuni.lu However, in-depth studies exploring its specific reactivity, stereochemistry, and applications are not widely published.

The primary interest in this compound stems from its structural classification as a β-fluoroamine, a motif of significant importance in medicinal chemistry. nih.govresearchgate.net The introduction of a fluorine atom into organic molecules, particularly those with potential biological activity, is a common strategy to modulate properties like metabolic stability, basicity (pKa), and binding affinity to protein targets. nih.govresearchgate.netbohrium.com The phenethylamine (B48288) scaffold, substituted here with a 4-methoxy group, is a core structure in many biologically active compounds. nih.gov Research on analogous fluorinated phenethylamines shows that the position and number of fluorine atoms can dramatically influence a compound's properties. nih.gov Therefore, while direct research on this compound is limited, its value is inferred from the broad and active research into fluorinated molecules for pharmaceutical and agrochemical development. nih.govresearchgate.net The existing landscape points to a molecule that is a potential building block, awaiting further exploration and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂FNO | sigmaaldrich.comuni.lu |

| Molecular Weight | 169.20 g/mol | sigmaaldrich.com |

| InChI Key | GNDIMHGDBHXPAB-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES String | FCC(N)C1=CC=C(OC)C=C1 | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

Emerging Synthetic Challenges and Opportunities in Fluoroamine Chemistry

The synthesis of β-fluoroamines like this compound is representative of broader challenges and opportunities within organofluorine chemistry. A significant challenge is achieving high selectivity—both regio- and stereoselectivity—during the fluorination step. nih.govorganic-chemistry.org The development of methods for the enantioselective synthesis of chiral β-fluoroamines is a key area of research, as different stereoisomers can have vastly different biological activities. nih.govacs.org

Synthetic Challenges:

Reagent Safety and Handling: Traditional fluorinating reagents can be hazardous and difficult to handle. pharmtech.com There is an ongoing search for safer, more accessible fluoride (B91410) sources like potassium fluoride (KF), though these often require catalytic activation to overcome poor solubility and control reactivity. acs.org

Controlling Reactivity: The high electronegativity of fluorine makes controlling C-F bond formation difficult. Unsolvated fluoride can act as a strong base, leading to side reactions, while solvated fluoride is often poorly reactive. acs.org

Late-Stage Fluorination: Introducing fluorine into a complex molecule at a late stage of synthesis is highly desirable but remains a formidable challenge. pharmtech.compharmtech.com This requires fluorination methods that are tolerant of a wide range of functional groups.

Synthetic Opportunities:

Catalytic Methods: The development of novel catalysts, including transition metals (e.g., Palladium, Copper) and organocatalysts, is creating new pathways for efficient and selective fluorination. nih.govnih.govnumberanalytics.com Hydrogen bonding phase-transfer catalysis, for instance, has shown success in the enantioselective synthesis of β-fluoroamines using KF. acs.org

Hydrofluorination of Aziridines: The ring-opening of aziridines with a fluoride source is a direct and powerful strategy for synthesizing β-fluoroamines. organic-chemistry.orgucla.edu Recent advances have focused on using latent HF sources generated in situ to improve safety and practicality. ucla.edu

Fluoroamination of Alkenes: A highly atom-economical approach involves the simultaneous addition of a fluorine atom and an amino group across a double bond. This strategy can construct the core fluoroamine structure in a single step. alfa-chemistry.com

Potential for Novel Derivative Development and Applications in Advanced Materials and Chemical Probes

The scaffold of this compound holds considerable potential for the development of novel derivatives with specialized applications, particularly in advanced materials and as chemical probes.

Advanced Materials: The incorporation of fluorine can significantly alter the properties of organic materials. nih.gov Derivatives of this fluoroamine could be explored as monomers or building blocks for fluorinated polymers. Such materials often exhibit unique properties like high thermal stability, chemical resistance, and specific surface properties. The combination of fluorine and a tertiary amine in a molecule has been shown to create catalyst-free covalent adaptable networks, a class of self-healing and reprocessable materials. acs.org

Chemical Probes: The fluorine atom is a powerful tool in biomedical imaging and chemical biology.

Positron Emission Tomography (PET) Imaging: The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter for PET imaging. nih.gov Developing efficient methods to incorporate ¹⁸F into the this compound structure could lead to novel PET radiotracers for studying biological processes in vivo. nih.gov The challenge lies in adapting synthetic routes to the short half-life and low concentrations of ¹⁸F. nih.gov

¹⁹F Magnetic Resonance Imaging (MRI): Since the human body has a negligible amount of endogenous fluorine, ¹⁹F MRI offers a background-free imaging technique. acs.org Molecules containing multiple fluorine atoms are being developed as contrast agents, or probes, for ¹⁹F MRI. acs.orgnih.gov Derivatives of the title compound could be designed as part of larger, multi-fluorinated probes for this purpose.

Fluorescent Probes: While the title compound itself is not a fluorophore, its structure could be incorporated into larger molecules designed as fluorescent probes. The introduction of a fluorophore can create tools for studying drug-protein interactions and for high-throughput screening. monash.edu

Table 2: Potential Applications of Novel Derivatives

| Application Area | Potential Role of Derivative | Key Enabling Feature | Relevant Research |

| Advanced Materials | Monomer for reprocessable polymers | Catalyst-free dynamic covalent bonds | acs.org |

| PET Imaging | ¹⁸F-labeled radiotracer | Bioactive scaffold with fluorine site | nih.govnih.gov |

| ¹⁹F MRI | Component of a contrast agent | Fluorine atom for signal generation | acs.orgnih.gov |

| Chemical Biology | Scaffold for fluorescent probes | Modifiable amine and aryl groups | monash.edu |

Q & A

Q. What are the common synthetic routes for 2-Fluoro-1-(4-methoxyphenyl)ethanamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via alkylation of 4-methoxyphenyl precursors with fluoroethylamine derivatives. Key steps include:

- Precursor selection : Use of 4-methoxybenzaldehyde or substituted bromo/fluoro intermediates to introduce the methoxyphenyl group .

- Fluorination : Controlled addition of fluorinating agents (e.g., DAST or Selectfluor) to ensure regioselectivity at the β-position .

- Purification : Chromatography or recrystallization to isolate the amine hydrochloride salt, with purity verified by HPLC (>98%) and NMR .

- Critical factors : Temperature control during fluorination (0–5°C) minimizes side reactions, while inert atmospheres (N₂/Ar) prevent oxidation .

Q. How does the fluorine substituent influence the compound’s physicochemical properties compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity and small atomic radius enhance:

- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving blood-brain barrier permeability .

- Metabolic stability : Resistance to CYP450-mediated oxidation, confirmed via liver microsome assays (t₁/₂ > 60 min vs. 15 min for non-fluorinated analogs) .

- Receptor binding : Fluorine’s electron-withdrawing effect strengthens hydrogen bonding with targets like serotonin receptors (e.g., Ki = 12 nM vs. 45 nM for des-fluoro analog) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological data for this compound across studies?

- Methodological Answer : Discrepancies in receptor affinity (e.g., σ vs. 5-HT₂A) may arise from:

- Enantiomeric purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate (R)- and (S)-isomers, as enantiomers show divergent binding profiles (e.g., (S)-isomer has 10x higher σ1 affinity) .

- Assay conditions : Standardize buffer pH (7.4 vs. 6.8 alters protonation states) and radioligand concentrations (e.g., [³H]-ketanserin for 5-HT₂A) .

- In vivo vs. in vitro : Account for pharmacokinetic variables (e.g., plasma protein binding, measured via equilibrium dialysis) that mask in vitro efficacy .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for neurological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) identify:

- Key interactions : Fluorine’s role in stabilizing Tyr-317 (σ1 receptor) via C-F···H-O bonds (ΔG = -2.3 kcal/mol) .

- Scaffold modifications : Introducing a 3-methoxy group reduces off-target binding (e.g., MAO-B inhibition drops from IC₅₀ = 1.2 μM to >10 μM) .

- ADMET predictions : Use QikProp to optimize logS (>-4.5) and reduce hERG liability (predicted IC₅₀ > 30 μM) .

Q. What analytical techniques are critical for characterizing trace impurities in synthesized batches?

- Methodological Answer :

- LC-MS/MS : Detects fluorinated byproducts (e.g., 2,2-difluoro analogs) at <0.1% levels using MRM transitions (m/z 214 → 152) .

- ¹⁹F NMR : Quantifies residual fluorinating agents (e.g., DAST) with a detection limit of 10 ppm .

- X-ray crystallography : Resolves stereochemical ambiguities; the (R)-isomer adopts a staggered conformation (C-C-F angle = 109.5°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.